

N-(2-aminoethyl)benzamide Structural Analogs: A Technical Guide to Therapeutic Potential

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Compound of Interest

Compound Name: **N-(2-aminoethyl)benzamide**

Cat. No.: **B168569**

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This technical guide provides an in-depth overview of **N-(2-aminoethyl)benzamide** and its structural analogs, targeting researchers, scientists, and drug development professionals. It explores their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction to N-(2-aminoethyl)benzamide and its Analogs

N-(2-aminoethyl)benzamide is a chemical entity featuring a benzamide group linked to an ethylamine side chain. This core structure serves as a versatile scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities.^[1] Modifications to the benzamide ring, the ethylenediamine linker, and the terminal amino group can profoundly influence the pharmacological properties of these compounds, leading to a broad spectrum of therapeutic potentials.^[2] These analogs have been investigated for their roles in treating conditions ranging from metabolic disorders and neurodegenerative diseases to cancer and inflammatory conditions.^{[1][2][3]}

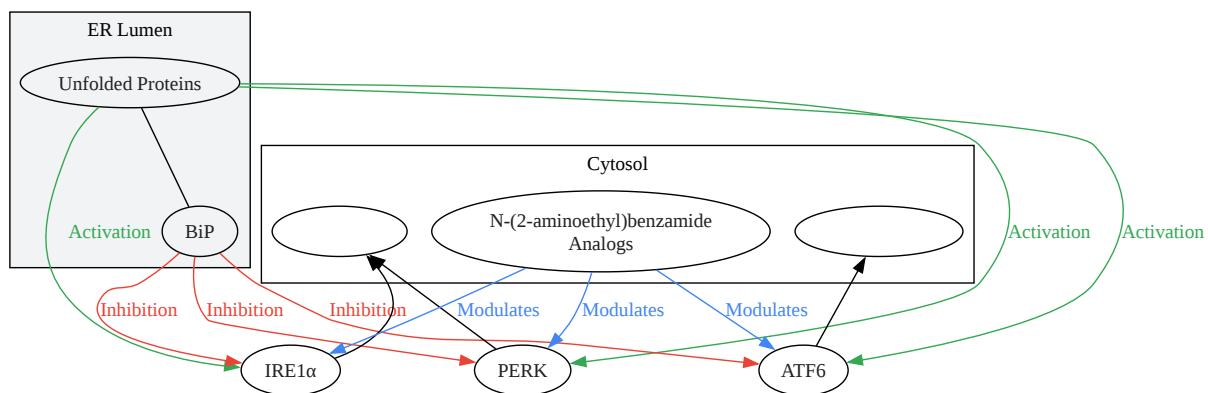
Therapeutic Applications and Mechanisms of Action

Structural analogs of **N-(2-aminoethyl)benzamide** have demonstrated efficacy in several key therapeutic areas.

Pancreatic β -Cell Protection in Diabetes

A significant area of research has focused on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as protective agents for pancreatic β -cells against endoplasmic reticulum (ER) stress. [3][4] ER stress-induced β -cell dysfunction and death are critical factors in the development of diabetes.[4]

Mechanism of Action: These analogs modulate the Unfolded Protein Response (UPR), a signaling cascade activated by ER stress. The UPR is mediated by three ER membrane proteins: IRE1 α (inositol-requiring protein 1 α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[3] Under ER stress, these sensors are activated, and certain **N-(2-aminoethyl)benzamide** analogs have been shown to protect β -cells by mitigating the detrimental effects of this activation.[5] One notable analog, WO5m, demonstrated a significant improvement in potency and water solubility compared to earlier compounds.[3][4]



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Caption: ER Stress and the Unfolded Protein Response (UPR) Pathway.

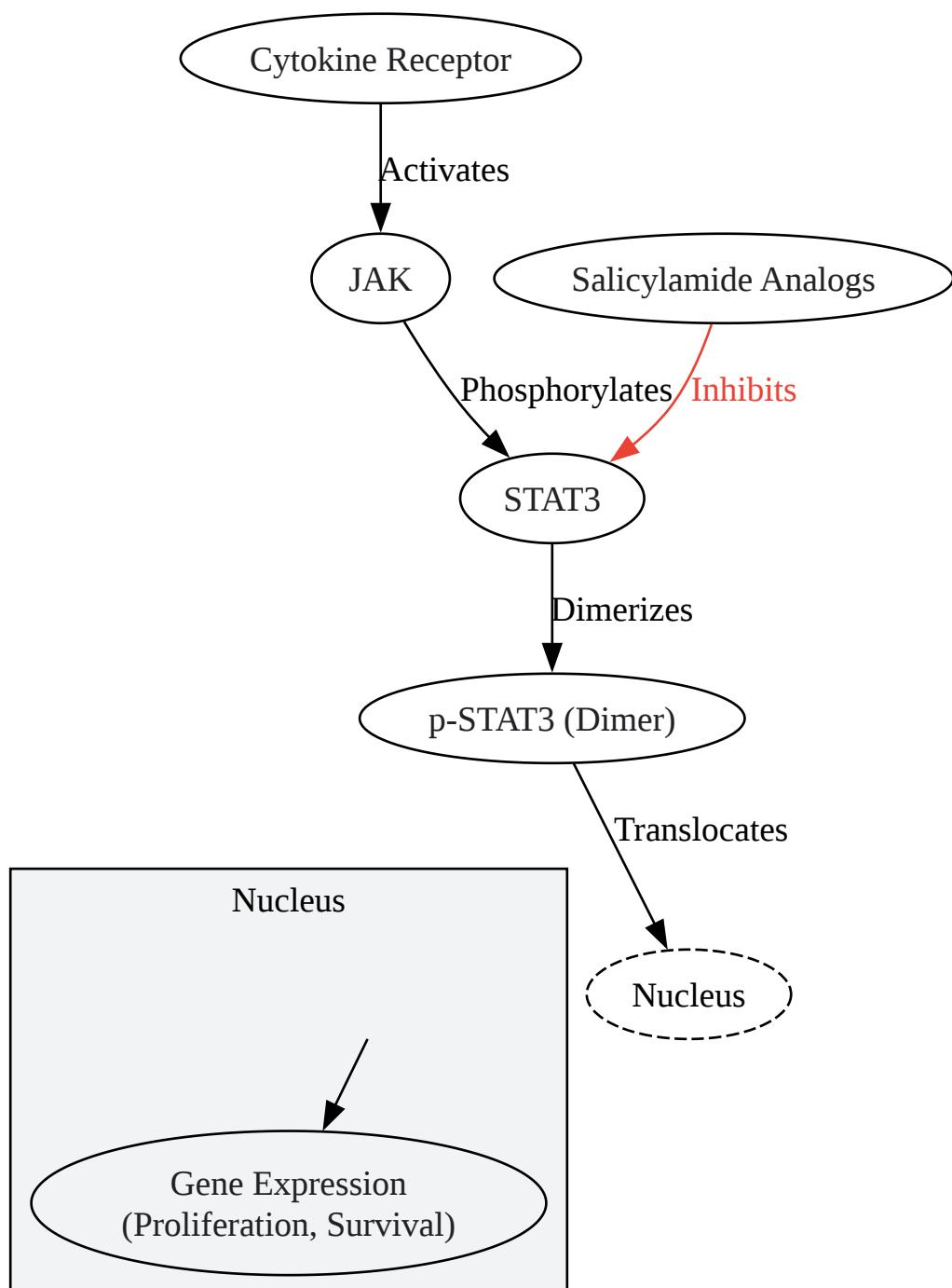
Neurodegenerative Diseases

N-(2-aminoethyl)benzamide and its halo- and nitro-substituted analogs have been identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B).[\[1\]](#)[\[6\]](#) MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[\[1\]](#) These compounds act as competitive, time-dependent inhibitors.[\[6\]](#)

Anticancer Activity

Analogs featuring a 2-hydroxybenzamide (salicylamide) core have shown promise as anticancer agents.[\[2\]](#)

Mechanism of Action: Several of these salicylamide derivatives exert their effects by inhibiting the STAT3 signaling pathway. The STAT3 pathway is often overactive in various cancers and is crucial for cell proliferation and survival.[\[2\]](#) Halogen substitutions on the salicylamide ring, particularly at the 5-position, can enhance the inhibitory activity.[\[2\]](#)



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Caption: Inhibition of the STAT3 Signaling Pathway by Salicylamide Analogs.

Anti-inflammatory Properties

The salicylamide-based analogs are also being explored as non-steroidal anti-inflammatory agents (NSAIDs).[\[7\]](#)

Mechanism of Action: The proposed mechanism is twofold: inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to prostaglandin synthesis, and modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines.[\[7\]](#)

Other Therapeutic Potentials

- **Anticonvulsant Activity:** Certain benzamide derivatives have shown anticonvulsant properties in animal models.
- **Irritable Bowel Syndrome (IBS):** 2-Amino-N-phenethylbenzamides have been synthesized and demonstrated spasmolytic and anti-inflammatory effects, suggesting their potential use in treating IBS.[\[8\]](#)[\[9\]](#) These compounds were found to inhibit the expression of interleukin-1 β .[\[9\]](#)
- **Antioxidant and Antibacterial Activities:** Some novel benzamide compounds have been studied for their antioxidant and antibacterial properties.[\[1\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for various **N-(2-aminoethyl)benzamide** analogs.

Table 1: Pancreatic β -Cell Protective Activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs[\[3\]](#)

Compound ID	Maximal Activity (%)	EC ₅₀ (μ M)
WO5m	100	0.1 ± 0.01
1	Not specified	~2.8

Table 2: Anticancer Activity of Salicylamide Derivatives[\[2\]](#)

Compound ID	R1 (Salicyl Ring)	R2 (Amide N-substituent)	Cell Line	IC ₅₀ (µM)
Niclosamide	5-Cl	2-Cl, 4-NO ₂ -phenyl	Various	< 1.0

Table 3: MAO-B Inhibitory Activity

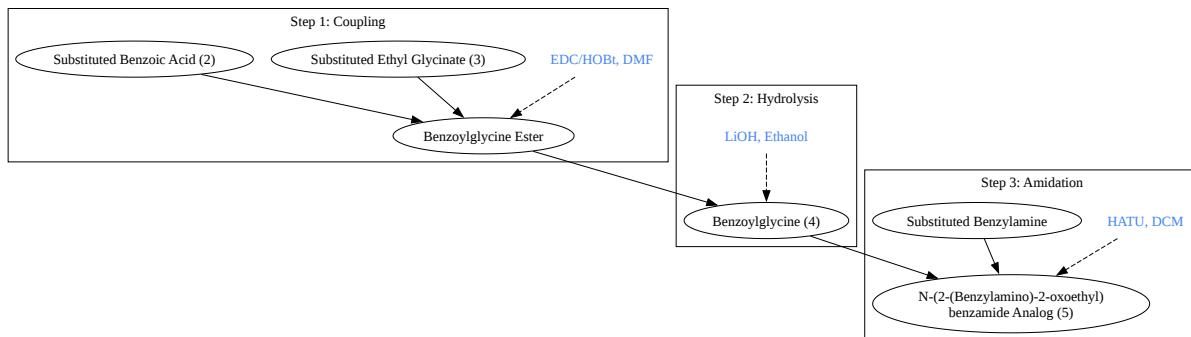
Note: Specific IC₅₀ or K_i values for **N-(2-aminoethyl)benzamide** analogs as MAO-B inhibitors require further targeted searches of medicinal chemistry literature, as the provided search results confirm the activity but do not consistently provide specific quantitative data points in the abstracts.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of these compounds. Below are representative protocols based on the literature.

Synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs[4]

This protocol describes a general multi-step synthesis.



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Caption: General Synthetic Workflow for N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs.

- Step 1: Coupling: Substituted benzoic acids are coupled with corresponding substituted ethyl glycimates in the presence of EDC/HOBt in dimethylformamide to yield a benzoylglycine ester.[3]
- Step 2: Hydrolysis: The resulting ester is hydrolyzed with an aqueous solution of LiOH in ethanol to afford the key intermediate, benzoylglycine.[3]
- Step 3: Amidation: The benzoylglycine intermediate is reacted with various substituted benzylamines in dichloromethane using HATU as a coupling agent to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide analogs.[3]

In Vitro COX Inhibition Assay[8]

This protocol determines the inhibitory activity of a test compound on purified COX-1 and COX-2 enzymes.

- Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Test compound (e.g., N-(2-aminoethyl)-2-hydroxybenzamide)
- ELISA kit for Prostaglandin E₂ (PGE₂)
- 96-well microplates

- Procedure:

- Prepare serial dilutions of the test compound in the reaction buffer.
- In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.
- Pre-incubate the mixture for 15 minutes at 25°C.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Incubate for a specified time (e.g., 10 minutes) at 37°C.
- Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
- Quantify the amount of PGE₂ produced using an ELISA kit to determine the extent of enzyme inhibition.

In Vitro Anti-inflammatory Activity in Macrophage Cells[8]

This protocol assesses the effect of a compound on the production of inflammatory mediators in cultured macrophage cells.

- Materials:

- RAW 264.7 macrophage cell line
- Lipopolysaccharide (LPS)
- Griess reagent for nitric oxide (NO) measurement
- ELISA kits for TNF- α and IL-1 β
- Cell culture medium (e.g., DMEM) and supplements

- Procedure:

- Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce an inflammatory response.
- After incubation, collect the cell culture supernatant.
- Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.
- Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF- α and IL-1 β using specific ELISA kits according to the manufacturers' instructions.

Conclusion and Future Directions

The **N-(2-aminoethyl)benzamide** scaffold is a privileged structure in medicinal chemistry, leading to analogs with a wide range of therapeutic applications. The research highlights promising leads for diabetes, neurodegenerative diseases, cancer, and inflammatory disorders.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, including enhancing their solubility and target specificity.

[3] Further exploration of structure-activity relationships will be critical in designing next-generation analogs with improved efficacy and safety profiles for clinical development. The use of these scaffolds in fragment-based drug design also presents a powerful strategy for discovering novel therapeutics.[10]

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